Product packaging for Benzyl Paraben-13C6(Cat. No.:)

Benzyl Paraben-13C6

Cat. No.: B1159370
M. Wt: 234.2
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Benzyl (B1604629) Paraben within Paraben Research

Parabens are a class of chemical compounds widely used for their preservative properties. Their detection and quantification in various products are a significant focus of scientific inquiry.

Parabens are alkyl esters of 4-hydroxybenzoic acid. isotope.commdpi.com They are valued in the cosmetic, pharmaceutical, and food industries for their effective bactericidal and fungicidal properties at low concentrations. isotope.comijnrd.org The most common derivatives include methylparaben, ethylparaben, propylparaben (B1679720), and butylparaben (B1668127), though others like benzylparaben are also used. isotope.comnih.gov

Scientific research into parabens is extensive, driven by their widespread human exposure and potential as endocrine disruptors. mdpi.comkau.edu.sa Studies have investigated the degradation pathways of parabens, which can include hydrolysis to p-hydroxybenzoic acid and oxidative hydroxylation. kau.edu.sa Research has also shown that the biological activity of parabens can increase with the length of their alkyl chain. isotope.comnih.gov This has prompted the development of sensitive analytical methods to monitor their presence in consumer products and the environment. nih.govmdpi.com

Benzyl Paraben-¹³C₆ is an isotopically labeled version of Benzyl Paraben, an antimicrobial agent used in some cosmetic and pharmaceutical products. biozol.dechemicalbook.com In Benzyl Paraben-¹³C₆, the six carbon atoms of the benzene (B151609) ring derived from p-hydroxybenzoic acid are replaced with the stable isotope carbon-13. isotope.comlgcstandards.com

The primary significance of Benzyl Paraben-¹³C₆ is its role as an internal standard for the precise and accurate quantification of its unlabeled counterpart in complex matrices. nih.govkau.edu.sa Analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are employed for this purpose. nih.govkau.edu.sa The ¹³C₆ label gives the molecule a mass that is 6 Daltons higher than the unlabeled Benzyl Paraben, allowing a mass spectrometer to distinguish between the standard and the analyte while their chemical behaviors (e.g., during extraction and chromatography) remain virtually identical. otsuka.co.jp This isotope dilution mass spectrometry approach is considered a gold-standard method for quantitative analysis, enabling researchers to reliably measure levels of Benzyl Paraben in pharmaceuticals, personal care products, and environmental samples. isotope.comnih.gov

Data Tables

Table 1: Chemical Properties of Benzyl Paraben-¹³C₆

PropertyValueSource(s)
Analyte Name Benzyl Paraben-¹³C₆ lgcstandards.com
Synonym Benzyl 4-hydroxybenzoate (B8730719) (ring-¹³C₆, 99%) isotope.com
Molecular Formula ¹³C₆C₈H₁₂O₃ lgcstandards.com
Molecular Weight ~234.2 g/mol biozol.deisotope.comlgcstandards.com
Isotopic Enrichment 99% isotope.com
Chemical Purity ≥98% isotope.com
Primary Application Internal standard for environmental analysis, pharmaceuticals, and personal care products (PPCPs). isotope.comnih.gov
Unlabeled CAS Number 94-18-8 isotope.com

Table 2: Common Paraben Derivatives in Scientific Research

Compound NameChemical FormulaCommon Use
Methylparaben C₈H₈O₃Preservative
Ethylparaben C₉H₁₀O₃Preservative
Propylparaben C₁₀H₁₂O₃Preservative
Butylparaben C₁₁H₁₄O₃Preservative
Benzylparaben C₁₄H₁₂O₃Preservative, Allergenic Testing

Properties

Molecular Formula

C₈¹³C₆H₁₂O₃

Molecular Weight

234.2

Synonyms

4-Hydroxybenzoic Acid Phenylmethyl Ester-13C6;  4-(Benzyloxycarbonyl)phenol-13C6;  4-Hydroxybenzoic Acid Benzyl Ester-13C6;  Benzyl 4-Hydroxybenzoate-13C6;  Benzyl Parasept-13C6;  Benzyl Tegosept-13C6;  NSC 8080-13C6;  Nipabenzyl-13C6;  POB-BZ-13C6;  Parosept

Origin of Product

United States

Synthetic Methodologies for Benzyl Paraben 13c6

Isotope-Specific Synthesis Pathways for Benzyl (B1604629) Paraben-13C6

The primary approach for synthesizing Benzyl Paraben-13C6 involves a multi-step process that begins with a commercially available 13C-labeled precursor and proceeds through key chemical reactions to build the final molecule.

Strategies for Carbon-13 Enrichment within the Benzene (B151609) Ring Structure

A common and efficient strategy for introducing the 13C6-labeled benzene ring is to start with a commercially available phenol (B47542) molecule where all six carbon atoms of the aromatic ring are carbon-13 (¹³C₆-phenol). researchgate.net This enriched starting material is then subjected to reactions that build the rest of the paraben structure.

A key step in the synthesis of 13C-labeled parabens is the Houben-Hoesch reaction. researchgate.netresearchgate.netnih.gov This reaction involves the acylation of the ¹³C₆-phenol with a nitrile, typically trichloroacetonitrile (B146778), in the presence of an acid catalyst. researchgate.netnih.gov This process is highly regioselective, meaning it preferentially adds the acyl group to the para position of the phenol, which is essential for forming the correct paraben structure. researchgate.netresearchgate.net The reaction yields a trichloromethyl ketone intermediate. researchgate.netnih.gov

Following the Houben-Hoesch acylation, a modified haloform reaction is employed. researchgate.netnih.gov The trichloromethyl ketone intermediate is treated with a base, such as lithium hydroxide, which leads to the cleavage of the trichloromethyl group and the formation of a carboxylate. researchgate.netnih.gov This carboxylate is then esterified to produce the final paraben. The modification of the haloform reaction allows for the synthesis of various paraben esters, including benzyl paraben, by using the corresponding alcohol in the esterification step. thieme.deresearchgate.net

Houben-Hoesch Reaction Modifications for Labeled Phenols

Precursor Compounds and Starting Materials for 13C6 Labeling

The primary precursor for the synthesis of this compound is ¹³C₆-phenol. Other key reagents include trichloroacetonitrile for the Houben-Hoesch reaction and benzyl alcohol for the final esterification step. researchgate.netatamanchemicals.com The use of ¹³C₆-phenol as the starting material ensures that the resulting Benzyl Paraben is fully labeled in the benzene ring.

Precursor/Starting MaterialRole in Synthesis
¹³C₆-PhenolProvides the carbon-13 enriched benzene ring.
TrichloroacetonitrileAcylating agent in the Houben-Hoesch reaction. researchgate.net
Benzyl AlcoholProvides the benzyl group for the final esterification step. atamanchemicals.com
Lithium HydroxideBase used in the modified haloform reaction. researchgate.net

Evaluation of Synthetic Efficiency and Isotopic Purity

ParameterTypical ValueSignificance
Overall Yield65-80% (for similar parabens) researchgate.netnih.govIndicates the efficiency of the synthetic route.
Chemical Purity≥98% isotope.comEnsures the product is free from significant chemical impurities.
Isotopic Purity99% isotope.comGuarantees a high level of carbon-13 enrichment for accurate isotopic analysis.

Chemical Yield Optimization for this compound Synthesis

The synthesis of parabens, including Benzyl Paraben, is typically achieved through the esterification of p-hydroxybenzoic acid with the corresponding alcohol. google.com For this compound, this involves the reaction of 4-hydroxybenzoic acid-13C6 with benzyl alcohol. A common synthetic route involves microwave-assisted synthesis, where the reaction between the labeled 4-hydroxybenzoic acid and a benzylating agent is facilitated in the presence of a catalyst like potassium carbonate (K2CO3) and a phase transfer catalyst. chemicalbook.com

Optimizing the chemical yield is a critical aspect of the synthesis. Factors influencing the yield include the molar ratio of reactants, the choice of catalyst, reaction temperature, and reaction time. For instance, in the synthesis of methylparaben, a related compound, using a cation exchange resin as a catalyst and a dehydrating agent like a 3A or 4A molecular sieve has been shown to significantly improve the reaction rate and yield by continuously removing the water formed during the esterification, thereby shifting the reaction equilibrium towards the product. google.com By adopting similar principles, the yield of this compound can be enhanced.

Detailed studies on paraben synthesis have explored various parameters to maximize product formation. For example, the ratio of p-hydroxybenzoic acid to alcohol is a key determinant of yield. google.com

Table 1: Illustrative Reaction Parameters for Paraben Synthesis

ParameterConditionRationale
Reactants4-hydroxybenzoic acid-13C6, Benzyl AlcoholLabeled precursor for isotopic enrichment
CatalystCation Exchange Resin / K2CO3Facilitates the esterification reaction
Dehydrating Agent3A or 4A Molecular SieveRemoves water to drive the reaction forward
Molar Ratio (Acid:Alcohol)1:3 to 1:6An excess of alcohol can increase yield
Reaction Time~3.0 hoursOptimized to ensure complete reaction of the limiting reagent

This table is illustrative and based on general principles of paraben synthesis. Specific conditions for this compound may vary.

Analytical Verification of Isotopic Enrichment and Chemical Integrity

Following synthesis, it is imperative to verify both the chemical purity and the level of isotopic enrichment of the this compound. This ensures its reliability as an internal standard. shoko-sc.co.jp The primary techniques employed for this verification are chromatographic and mass spectrometric methods.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the analysis of parabens. kau.edu.saresearchgate.net When coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), these methods provide a powerful tool for both quantification and structural confirmation. kau.edu.saresearchgate.nettheseus.fi

For isotopically labeled standards, mass spectrometry is essential to confirm the incorporation of the 13C atoms and to determine the isotopic purity. The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of the unlabeled compound, confirming the presence of the six 13C atoms in the benzene ring. isotope.comlgcstandards.com The isotopic enrichment is typically expected to be 99% or higher for use as an effective internal standard. shoko-sc.co.jpisotope.com

The chemical purity is also assessed using these techniques, often in conjunction with a UV detector for HPLC or a flame ionization detector (FID) for GC. kau.edu.sabuchem.com The absence of significant impurities is crucial for accurate quantification in analytical applications.

Table 2: Analytical Techniques for Verification of this compound

Analytical TechniquePurposeKey Findings
LC-MS/MS Quantification and confirmation of chemical structure and isotopic enrichment. theseus.fiscielo.brProvides high sensitivity and selectivity for the analyte. scielo.brscielo.br Confirms the mass shift due to 13C labeling.
GC-MS/MS Separation and identification of parabens. researchgate.netOffers high resolution and good separation of different parabens. researchgate.net
HPLC-UV Determination of chemical purity. kau.edu.saQuantifies the main compound and detects potential impurities.
NMR Spectroscopy Structural elucidation and confirmation of labeling position.Confirms the specific location of the 13C atoms within the molecule.

The use of isotopically labeled internal standards like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable analytical results in complex samples. researchgate.netscielo.br

Analytical Applications of Benzyl Paraben 13c6 As an Internal Standard

Theoretical Foundations of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the precise quantification of molecules in complex samples. ontosight.ai The method relies on the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to the sample. ontosight.ai This "spike" serves as a benchmark, allowing for the accurate determination of the native analyte's concentration by comparing the signal intensities of the labeled and unlabeled compounds. ontosight.ai SID-MS is widely applied in various fields, including clinical diagnostics, pharmaceutical research, and environmental monitoring, due to its high sensitivity, specificity, and accuracy. ontosight.aimusechem.com

Principles of Internal Standard Utilization in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls. chromatographyonline.comntu.edu.sg The core principle is that the ratio of the analyte's response to the IS's response is used for calibration and quantification, rather than the absolute response of the analyte. sepscience.com This ratiometric approach effectively compensates for variations that can occur during sample preparation, such as volumetric losses, and instrumental analysis, including fluctuations in injection volume and detector response. sepscience.comwikipedia.orgnih.gov

For an internal standard to be effective, it should possess several key characteristics. Ideally, it should be chemically similar to the analyte to ensure it behaves in a comparable manner throughout the analytical process. chromatographyonline.comscioninstruments.com However, it must also be distinguishable by the analytical instrument. ntu.edu.sg Furthermore, the internal standard should not be naturally present in the sample matrix and should be of high purity. chromatographyonline.comntu.edu.sg By adding the IS at an early stage of the sample preparation, any losses or variations affecting the analyte will proportionally affect the IS, thus preserving the accuracy of the final quantitative result. nih.govscioninstruments.com

Role of Stable Isotope Labeled (SIL) Standards in Enhancing Analytical Precision and Accuracy

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based methods. chromatographyonline.com These standards, such as Benzyl (B1604629) Paraben-13C6, are molecules in which one or more atoms have been replaced with a heavier stable isotope, like carbon-13 (¹³C). chromatographyonline.comcrimsonpublishers.com This substitution results in a compound with a higher molecular weight but virtually identical physicochemical properties to the native analyte. chromatographyonline.com

The key advantage of using a SIL internal standard is its ability to co-elute with the analyte during chromatographic separation and experience the same ionization efficiency in the mass spectrometer's source. annlabmed.orgwuxiapptec.com Because the SIL-IS and the analyte behave almost identically during sample extraction, cleanup, chromatography, and ionization, the ratio of their signals remains constant even if there are variations in sample recovery or instrument performance. annlabmed.orgwuxiapptec.com This co-behavior significantly improves the precision and accuracy of the measurement by correcting for systematic and random errors that can plague quantitative analysis. chromatographyonline.comcrimsonpublishers.comannlabmed.org The use of SIL standards like Benzyl Paraben-13C6 is particularly crucial in fields like pharmaceutical research for the precise quantification of drugs and their metabolites. musechem.com

Mitigation of Matrix Effects and Ion Suppression via SIL Internal Standards

Matrix effects, which include ion suppression or enhancement, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS). annlabmed.org These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) in the analyte's signal. annlabmed.orgchromatographyonline.com This can result in inaccurate quantification, with concentrations being underestimated or overestimated. annlabmed.org

Stable isotope-labeled internal standards are highly effective at mitigating these matrix effects. annlabmed.orgresearchgate.net Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it is affected by matrix interferences in the same way. wuxiapptec.com Provided that the SIL-IS and the analyte co-elute from the liquid chromatography column, any suppression or enhancement of the ionization signal will affect both compounds to the same degree. annlabmed.orgchromatographyonline.com Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant and accurate, effectively compensating for the variability introduced by the matrix. annlabmed.org The use of ¹³C-labeled standards, such as this compound, is often preferred as they are less likely to exhibit chromatographic separation from the analyte compared to deuterium-labeled standards, further improving their ability to compensate for ion suppression effects. researchgate.net

Mass Spectrometric Methodologies Employing this compound

This compound is primarily utilized as an internal standard in mass spectrometric methods for the quantification of benzyl paraben and other related compounds. These methods are essential for quality control in various industries and for monitoring human exposure to these substances. kau.edu.sascielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for the analysis of parabens in diverse and complex matrices such as cosmetics, pharmaceuticals, and biological samples like urine and plasma. crimsonpublishers.comdphen1.comchromatographyonline.com In these applications, this compound plays a critical role as an internal standard to ensure the accuracy and reliability of the quantitative results. kau.edu.sa The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during the analytical process, including sample preparation recovery and matrix effects during ionization. crimsonpublishers.comscielo.br

Achieving optimal chromatographic separation is a critical step in developing a robust LC-MS/MS method for the analysis of benzyl paraben and its related analytes. tandfonline.comnih.gov The goal is to obtain well-resolved peaks for all compounds of interest, ensuring that they are separated from potential interferences in the sample matrix. tandfonline.com This is typically accomplished using a reversed-phase C18 column. tandfonline.commdpi.com

The optimization process involves systematically adjusting various chromatographic parameters. These include the composition of the mobile phase, often a mixture of an aqueous solution (sometimes containing a buffer like ammonium (B1175870) formate (B1220265) or a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). tandfonline.commdpi.com Both isocratic elution (constant mobile phase composition) and gradient elution (changing mobile phase composition over time) can be employed. tandfonline.com Other factors that are optimized include the column temperature, which can affect retention times and peak shapes, and the flow rate of the mobile phase. tandfonline.com For instance, in one study, the separation of benzyl alcohol, methyl paraben, and propyl paraben was achieved on a C18 column at 60°C with a flow rate of 2 mL/min. tandfonline.com Another method successfully separated seven different parabens within 22 minutes using an isocratic mobile phase. mdpi.com The ultimate aim is to achieve a balance between good resolution, reasonable analysis time, and optimal sensitivity for all analytes. tandfonline.com

Table 1: Example of Optimized Chromatographic Conditions for Paraben Analysis

Parameter Condition 1 Condition 2
Column C18 Spherisorb® ODS1

| Mobile Phase | A: 0.1% Formic Acid B: Acetonitrile (Gradient) | 66% 49 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid (Isocratic) | | Flow Rate | 2 mL/min | 0.25 mL/min | | Column Temperature | 60°C | 25°C | | Detection | UV at 254 nm | UV at 257 nm | This table presents a summary of optimized conditions from different studies to illustrate the range of parameters used for paraben separation. tandfonline.commdpi.com

Development of Multiple Reaction Monitoring (MRM) Transitions for this compound

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. vliz.be For this compound, specific MRM transitions are developed to distinguish it from the unlabeled Benzyl Paraben and other matrix components. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion that is formed when the precursor ion is fragmented in the mass spectrometer.

One study identified the MRM transition for Benzyl Paraben as m/z 227 > 92. researchgate.net For the isotopically labeled internal standards, such as 13C6-Methyl Paraben and 13C6-Butyl Paraben, the transitions were m/z 157 > 98 and m/z 199 > 98, respectively. researchgate.netscielo.br The shift in the precursor and product ion masses for the labeled compounds, due to the presence of the 13C atoms, allows for their simultaneous detection with the unlabeled parabens without interference. The selection of these transitions is optimized to provide the best sensitivity and specificity for the analysis. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

This compound also serves as an effective internal standard in gas chromatography-tandem mass spectrometry (GC-MS/MS) for the analysis of parabens. researchgate.net GC-MS/MS is a powerful technique for separating and detecting volatile and semi-volatile compounds. rjstonline.com

Electron Ionization Mode for this compound Quantification

In GC-MS/MS, Electron Ionization (EI) is a commonly used ionization technique. nih.gov When using EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. For the quantification of parabens, including Benzyl Paraben, GC-MS/MS is often operated in the EI mode. researchgate.netdphen1.com The use of this compound as an internal standard in this mode allows for accurate quantification by correcting for variations in injection volume, derivatization efficiency (if performed), and matrix effects. nih.gov The distinct mass-to-charge ratio of the fragments of this compound compared to the native analyte ensures that they can be separately monitored and quantified.

Dynamic Selected Reaction Monitoring Techniques

Dynamic Selected Reaction Monitoring (dSRM) is an advanced acquisition mode in GC-MS/MS that improves the sensitivity and efficiency of the analysis. researchgate.net Instead of monitoring all SRM transitions throughout the entire chromatographic run, dSRM only monitors for specific transitions during the time window when the target analyte is expected to elute from the GC column. This targeted approach increases the dwell time for each analyte, leading to better signal-to-noise ratios and improved limits of detection. researchgate.net A study on the rapid determination of parabens in personal care products successfully utilized a GC-MS/MS method with dSRM, employing corresponding isotopically labeled parabens as internal standards to correct for recovery and matrix effects. researchgate.net This technique has been shown to achieve high sensitivity and accuracy, with recoveries ranging from 97% to 107%. researchgate.netnih.gov

Considerations for Mass Difference and Spectral Overlap in SIL-MS

When using stable isotope-labeled internal standards like this compound in mass spectrometry, several factors must be considered to ensure accurate quantification. lgcstandards.com A crucial aspect is the mass difference between the labeled standard and the native analyte. wuxiapptec.com

The mass difference should be sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte. avantiresearch.com For instance, the presence of naturally occurring 13C in the unlabeled analyte can create M+1 and M+2 peaks that could potentially interfere with the signal of the labeled internal standard if the mass difference is too small. A mass difference of at least 3 to 4 Da is generally recommended to avoid this issue. wuxiapptec.com

Furthermore, the isotopic purity of the SIL internal standard is critical. avantiresearch.com The standard should have a very low percentage of unlabeled or partially labeled molecules to prevent it from contributing to the analyte's signal, which would lead to an underestimation of the analyte's true concentration. lgcstandards.com

Quantitative Analysis of Parabens in Complex Matrices using this compound

This compound is instrumental in the accurate quantification of parabens in a variety of complex environmental and biological samples, where matrix effects can significantly impact the analytical results. crimsonpublishers.comwuxiapptec.com

Environmental Sample Analysis (Water, Soil, Sediment)

Parabens are frequently detected in environmental compartments due to their widespread use in consumer products. uc.pt The use of this compound as an internal standard is essential for obtaining reliable data in these matrices.

Water: Numerous studies have employed isotopically labeled parabens for the analysis of surface water, wastewater, and drinking water. nih.govresearchgate.netmdpi.com For example, an online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method used 13C6-labeled parabens to quantify methyl-, ethyl-, propyl-, and butylparaben (B1668127) in urban waters, achieving low detection limits in the ng/L range. scielo.br The internal standards compensate for matrix effects and variations in extraction efficiency, which are common in complex water samples. scielo.br

Soil and Sediment: The analysis of parabens in solid matrices like soil and sediment presents significant challenges due to the complexity of the sample matrix. paris-saclay.fr A study on the occurrence of parabens in sewage sludge across the United States utilized 13C6-labeled methylparaben and deuterated propyl- and butylparaben as internal standards to ensure accurate quantification. nih.gov The method detection limits for parabens in sludge ranged from 0.28 to 0.97 ng/g. nih.gov Similarly, methods have been developed for the extraction of parabens from soil and sediment samples, where the use of labeled internal standards like this compound is critical for correcting for extraction losses and matrix-induced signal suppression or enhancement. researchgate.net

Table of Research Findings for Paraben Analysis in Environmental Samples

Matrix Analytical Method Internal Standard Used Key Findings
Urban Waters Online SPE-LC-MS/MS 13C6-labeled parabens Quantification limits in the ng/L range were achieved with good accuracy and precision. scielo.br
Surface Water UHPLC-MS/MS with SPE Not specified for Benzyl Paraben Method optimized for seven parabens with detection limits as low as 0.04 ng/L. researchgate.net
Sewage Sludge LC-MS/MS 13C6-MePB, d5-EtPB, d4-PrPB, d4-BuPB Detected methylparaben and propylparaben (B1679720) in all samples, with concentrations up to 203.0 ng/g and 7.7 ng/g respectively. nih.gov
Soil Not specified Not specified Parabens showed low persistence, with over 90% degradation within three days. paris-saclay.fr

Table of Mentioned Compounds

Compound Name
Benzyl Paraben
This compound
Methyl Paraben
Ethyl Paraben
Propyl Paraben
Butyl Paraben
13C6-Methyl Paraben
13C6-Butyl Paraben
d5-Ethyl Paraben
d4-Propyl Paraben
Sample Preparation Protocols for Environmental Extracts

Biological Sample Analysis (e.g., Plasma, Urine, Tissue)

Biomonitoring studies that measure paraben levels in human and animal tissues and fluids are crucial for understanding exposure patterns. kau.edu.saup.ac.zadphen1.comnih.gov this compound serves as an essential tool in these analyses to ensure data reliability. kau.edu.sa

The analysis of biological samples like urine, plasma, and tissue requires efficient extraction and clean-up methods to isolate the target parabens from complex biological matrices. nih.govkau.edu.saup.ac.za

Urine: A common method for urine samples involves enzymatic deconjugation to release the parent parabens from their metabolized (conjugated) forms. nih.gov This is followed by a clean-up step, often using solid-phase extraction (SPE). nih.gov For instance, a method for analyzing various personal care products in urine used an Oasis HLB SPE column for enrichment and clean-up. chrom-china.com Another approach for urine analysis is microextraction by packed sorbent (MEPS), a miniaturized version of SPE that is automated and uses significantly less solvent. researchgate.netnih.gov

Plasma/Serum: Methods for blood-based matrices also typically involve protein precipitation followed by liquid-liquid extraction (LLE) or SPE.

Tissue: Tissue samples, such as placenta or marine mammal liver, are first homogenized. kau.edu.sanih.gov Extraction is then performed with organic solvents, often followed by a clean-up step like SPE. kau.edu.sanih.gov In a study on marine mammal tissues, samples were spiked with internal standards, including d4-Benzyl Paraben, homogenized in acetone, and further extracted with a methanol/acetonitrile mixture. kau.edu.sa

The following table outlines a microextraction by packed sorbent (MEPS) method for urine samples.

ParameterOptimized Condition
Sorbent Phase C18
Sample pH 7.0
Draw-Eject Sample Volume 4 x 250 µL
Elution Solvent Methanol/Water (80:20, v/v)
Source: researchgate.net

The use of this compound and other isotopically labeled standards has enabled the accurate measurement of parabens in a variety of biological samples, providing valuable data on human and wildlife exposure.

In a study of urine samples from anonymous adults, methyl and propyl paraben were detected in over 96% of the samples, while other parabens were found in more than half. nih.gov This indicates widespread exposure in the studied population. Another study on marine mammals found methyl paraben to be the predominant compound in most tissues, with the highest concentration of 865 ng/g (wet weight) found in the livers of bottlenose dolphins. kau.edu.sa The study also detected 4-hydroxybenzoic acid (4-HB), a primary metabolite of parabens, at high concentrations. kau.edu.sa

The analysis of placental tissue has also been performed to assess in utero exposure. One study measured four parabens in 229 placentas, finding geometric mean concentrations of 4.42 ng/g for methyl paraben, 1.32 ng/g for ethyl paraben, and 1.51 ng/g for propyl paraben. nih.gov

Biological MatrixDetected ParabensKey Findings
Human Urine Methyl, Ethyl, Propyl, ButylMethyl and Propyl paraben detected in >96% of samples, indicating widespread exposure. nih.gov
Marine Mammal Tissues Methyl Paraben, 4-HBMethyl Paraben was predominant; high concentrations of the metabolite 4-HB were also found. kau.edu.sa
Human Placenta Methyl, Ethyl, Propyl, ButylDemonstrated in utero exposure to parabens. nih.gov
Methodologies for Sample Extraction and Clean-up

Food and Beverage Analysis

Parabens are sometimes used as preservatives in processed foods and beverages. cir-safety.org Analytical methods employing this compound as an internal standard are used to monitor the levels of these compounds in foodstuffs to ensure compliance with regulatory limits and to assess dietary exposure.

A study analyzing sports supplements in Brazil used an isotope dilution liquid chromatography-tandem mass spectrometry method. scielo.br The samples were spiked with a paraben internal standard mix, extracted with methyl tert-butyl ether (MTBE), and analyzed. The results showed that almost all supplements contained at least one paraben, with ethyl and methyl paraben being the most frequently detected. scielo.br Notably, propyl, butyl, and benzyl paraben, which are not permitted in food in Brazil, were also detected in a significant percentage of samples. scielo.br

Personal Care Product Analysis

Personal care products are a primary source of human exposure to parabens. otsuka.co.jpup.ac.za The accurate quantification of parabens in these products is essential for quality control and regulatory compliance. researchgate.netoaepublish.com

A rapid and sensitive method using gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed for the determination of methyl, ethyl, propyl, and butyl parabens in personal care products. nih.govresearchgate.net This method utilized corresponding isotopically labeled parabens as internal standards. The sample preparation involved a simple extraction with methanol followed by vortexing, sonication, centrifugation, and filtration. nih.govresearchgate.net The method demonstrated excellent recoveries (97% to 107%) and high extraction efficiency (>97%). nih.govresearchgate.net

Another study analyzed 50 Brazilian baby wet wipe samples for five common parabens. scielo.br After spiking with an internal standard mix, the samples were extracted with methanol using vortexing and ultrasonication. The results showed that all samples contained parabens, with total concentrations ranging widely. scielo.br This highlights the potential for high exposure to parabens in infants through the use of such products. scielo.br

Product TypeExtraction MethodAnalytical TechniqueKey Finding
General Personal Care Products Methanol extraction, vortex, sonication, centrifugation, filtrationGC-MS/MSHigh recoveries (97-107%) and extraction efficiency (>97%). nih.govresearchgate.net
Baby Wet Wipes Methanol extraction, vortex, ultrasonicationLC-MS/MSAll 50 samples contained parabens; two forbidden parabens were frequently detected. scielo.br

Validation Parameters for Analytical Methods Utilizing this compound

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For methods using this compound, this involves a rigorous evaluation of several key parameters.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. scielo.br When using this compound as an internal standard, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. researchgate.netccspublishing.org.cn This approach effectively mitigates instrumental variability. scielo.br

In a study analyzing parabens in sports supplements, a ten-point calibration curve was established, ranging from 1.0 to 100 ng/mL for each compound. scielo.br The resulting correlation coefficients (r) were greater than 0.99, signifying a strong linear relationship. scielo.br Similarly, another study reported correlation coefficients exceeding 0.999 for all target compounds, including those quantified using a deuterated benzyl paraben internal standard. gdut.edu.cn The linearity of calibration curves, often with R-squared values between 0.986 and 0.998, confirms the method's suitability for accurate quantification over a defined range. mdpi.com

Table 1: Representative Linearity Data for Analytical Methods

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r or R²)Reference
Parabens1.0 - 100> 0.99 scielo.br
Parabens0.1 - 500.991 - 0.999 dphen1.com
ParabensNot Specified0.986 - 0.998 mdpi.com
Parabens & BisphenolsNot Specified> 0.999 gdut.edu.cn

This table is interactive. Click on the headers to sort the data.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.br These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. kau.edu.sa

For methods employing this compound or other labeled parabens, LODs and LOQs are typically in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. For instance, in the analysis of sports supplements, the LOD for benzyl paraben was 0.03 ng/g and the LOQ was 0.10 ng/g. scielo.brscielo.br Another study on pharmaceuticals reported LODs and LOQs for various parabens to be in the range of 0.01 to 0.30 ng/mL and 0.03 to 1.0 ng/g, respectively. scielo.brkau.edu.sa

Table 2: LOD and LOQ Values from Various Studies

AnalyteMatrixLODLOQReference
Benzyl ParabenSports Supplements0.03 ng/g0.10 ng/g scielo.brscielo.br
ParabensPharmaceuticals0.01 - 0.30 ng/mL0.03 - 1.0 ng/g scielo.brkau.edu.sa
ParabensSkin Layers0.026 - 0.090 µg/mL0.087 - 0.301 µg/mL mdpi.com
Parabens & other EDCsHuman Urine0.01 - 0.23 µg/LNot Specified dphen1.com

This table is interactive. Click on the headers to sort the data.

Recovery experiments are essential to evaluate the efficiency of the sample extraction process. By spiking a known amount of the analyte into a blank matrix and measuring the amount recovered, analysts can assess the accuracy of the method. The use of an isotopically labeled internal standard like this compound is crucial here, as it is added at the beginning of the sample preparation process and helps to correct for any losses during extraction and cleanup. researchgate.net

Studies have demonstrated high and consistent recoveries for parabens when using a suitable internal standard. For example, a method for analyzing parabens in personal care products reported recoveries ranging from 97% to 107% at three different spiking levels. researchgate.net In the analysis of pharmaceuticals, excellent recoveries of between 80% and 104% were achieved for all target analytes after optimizing the solid-phase extraction (SPE) procedure. kau.edu.sa Another study reported recoveries for parabens and other endocrine-disrupting chemicals in artificial urine to be between 75.6% and 102.4%. nih.gov

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu Reproducibility, on the other hand, refers to the precision of the method when tested under different conditions, such as by different analysts or on different instruments. europa.eu

Methods utilizing this compound have been shown to be robust. Minor variations in experimental parameters, such as different batches of solvents or slight changes in instrument settings, have been found to not cause any significant changes in the method's performance. mdpi.comresearchgate.net The precision of these methods, expressed as the relative standard deviation (RSD), is typically low. For example, a study on personal care products found RSDs for intra-day and inter-day precision to be within acceptable limits, demonstrating good reproducibility. researchgate.net Another study reported within-run precision RSDs between 4.9% and 20.2% and between-run precision RSDs from 4.5% to 30.0%. mdpi.com

A critical consideration when using isotopically labeled internal standards is the stability of the label and the potential for isotope exchange with the unlabeled analyte. This compound is labeled with carbon-13, a stable, non-radioactive isotope. The carbon-carbon bonds within the benzene (B151609) ring are highly stable, making the likelihood of isotope exchange negligible under typical analytical conditions. otsuka.co.jp This stability ensures that the internal standard accurately reflects the behavior of the native analyte throughout the analytical process. Standard working solutions of parabens and their isotopically labeled internal standards have been found to be stable for extended periods when stored correctly. researchgate.net

Mechanistic and Tracer Studies Employing Benzyl Paraben 13c6

Investigation of Paraben Biotransformation Pathways

The use of Benzyl (B1604629) Paraben-13C6 is instrumental in elucidating the metabolic fate of benzyl paraben within biological systems. Isotope labeling provides a definitive way to track the molecule through various biotransformation processes, from initial enzymatic reactions to the identification of excretory metabolites.

Parabens are known to be rapidly metabolized in the body, primarily through hydrolysis by esterase enzymes found in the skin and liver. contactderm.orgcir-safety.org This process cleaves the ester bond, yielding p-hydroxybenzoic acid (PHBA) and the corresponding alcohol. In the case of benzyl paraben, hydrolysis results in PHBA and benzyl alcohol. cir-safety.org

The use of Benzyl Paraben-13C6 as a substrate in enzymatic assays allows researchers to meticulously study this hydrolysis. When incubated with enzyme sources like human liver microsomes (HLM) or skin homogenates, the labeled paraben is converted to PHBA-13C6. cir-safety.org By using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rate of formation of the labeled PHBA can be precisely quantified. This approach is critical for several reasons:

It allows for the differentiation of the metabolite derived from the administered benzyl paraben from any pre-existing, unlabeled PHBA in the biological matrix. nih.gov

It serves as a definitive tracer to calculate key kinetic parameters of the enzymatic reaction.

It is used as an internal standard to improve the accuracy and precision of quantitative methods for analyzing paraben metabolites. kau.edu.saresearchgate.net

Studies have shown that human liver microsomes exhibit high hydrolytic activity towards parabens, with metabolism rates being significantly faster than in skin microsomes. cir-safety.org The rate of hydrolysis is also dependent on the length of the paraben's alkyl chain. cir-safety.orgresearchgate.net

Following administration, parabens are absorbed and undergo metabolism, primarily resulting in the formation of PHBA, which is then often conjugated with glucuronic acid or sulfate (B86663) before excretion in the urine. contactderm.orgeuropa.eunatboard.edu.in Using this compound enables researchers to trace these pathways with high certainty.

The key advantage of the stable isotope label is that the 13C6-benzene ring remains intact during the primary metabolic steps. Therefore, the main metabolite, p-hydroxybenzoic acid, retains the label (PHBA-13C6). researchgate.net This allows for its unequivocal identification in complex biological fluids like urine or blood using mass spectrometry. nih.govnih.gov This specificity is crucial because PHBA is not a unique biomarker for paraben exposure, as it can be formed from other sources. nih.gov The use of 13C-labeled internal standards, including labeled PHBA, is a standard and recommended practice for accurately quantifying exposure to parabens in human biomonitoring studies. mdpi.com

Table 1: Expected Primary Labeled Metabolite from this compound

Labeled PrecursorExpected Primary Labeled MetaboliteMetabolic Process
This compoundp-Hydroxybenzoic Acid-13C6 (PHBA-13C6)Esterase-mediated hydrolysis

Both in vitro and in vivo models are employed to understand paraben metabolism, and the use of labeled compounds like this compound is integral to these studies. contactderm.orgkau.edu.sa

In Vitro Models:

Microsomes: Human liver microsomes (HLM) and human skin microsomes (HSM) are commonly used to study the rate of paraben hydrolysis. cir-safety.org Research shows that metabolic activity is substantially higher in liver microsomes compared to skin microsomes. cir-safety.org For example, studies demonstrated that while some parabens decreased by 50% within 24 hours in human plasma, they were rapidly hydrolyzed in minutes when incubated with HLM. cir-safety.orgresearchgate.net

Cell Cultures: Cell lines, such as murine 3T3-L1 preadipocytes, have been used to investigate the cellular effects and metabolism of parabens. nih.gov

In Vivo Models:

Rodent Studies: Animal models, primarily rats and mice, are used to study the absorption, distribution, metabolism, and excretion (ADME) profile of parabens. contactderm.orgeuropa.eu These studies have confirmed that parabens are rapidly absorbed and metabolized, with metabolites detectable in urine shortly after administration. europa.eu

In all these models, isotopically labeled parabens serve as indispensable tools for accurate quantification and to distinguish the administered compound and its metabolites from any background environmental contamination. researchgate.net

Table 2: Summary of In Vitro and In Vivo Models in Paraben Research

Model TypeSpecific ModelKey Research FindingRelevance of Isotope Labeling
In VitroHuman Liver Microsomes (HLM)Rapid hydrolysis of parabens; rate depends on alkyl chain length. cir-safety.orgAllows precise measurement of metabolite formation rate.
In VitroHuman Skin Microsomes (HSM)Hydrolysis occurs but at a much slower rate than in HLM. cir-safety.orgEnables quantification of low levels of metabolism.
In VitroCell Cultures (e.g., 3T3-L1)Investigates cellular mechanisms and adipogenic effects. nih.govTraces the parent compound and its metabolites within cellular systems.
In VivoRodent Models (Rats, Mice)Demonstrates rapid absorption, metabolism, and excretion of parabens. contactderm.orgeuropa.euProvides definitive identification of metabolites in urine and tissues.

Tracing Metabolic Fates and Metabolite Identification using Stable Isotopes

Elucidation of Environmental Transformation Processes

This compound is also a valuable tool for studying how parabens behave and transform in the environment. Its stable isotope label allows scientists to track its degradation pathways and the formation of byproducts in complex matrices like water and soil.

Parabens are frequently detected in various environmental compartments, including wastewater, surface water, and sewage sludge. nih.govnih.gov Their fate in these environments is governed by several transformation processes, including biodegradation and photodegradation. nih.govresearchgate.net

Research using labeled compounds helps to elucidate these pathways:

Biodegradation: In wastewater treatment plants (WWTPs), parabens are largely removed through microbial degradation. nih.gov The primary metabolite is often p-hydroxybenzoic acid (PHBA). researchgate.net Using this compound allows researchers to trace this degradation to labeled PHBA, confirming the pathway and rate of removal attributable to the specific paraben.

Oxidative Hydroxylation: Another identified degradation pathway is oxidative hydroxylation, which can lead to the formation of metabolites such as methyl protocatechuate from methyl paraben. kau.edu.sa A labeled benzyl paraben would similarly allow for the confirmation of hydroxylated derivatives formed in environmental systems.

Table 3: Potential Environmental Degradation Products of this compound

Labeled PrecursorDegradation ProcessPotential Labeled Product(s)
This compoundBiodegradation (Hydrolysis)p-Hydroxybenzoic Acid-13C6
This compoundOxidative HydroxylationLabeled Hydroxylated Derivatives (e.g., Protocatechuates-13C6)

A significant environmental concern is the reaction of parabens with disinfectants like chlorine during water treatment. nih.govresearchgate.net Because of their phenolic structure, parabens readily react with free chlorine to form halogenated byproducts, including monochlorinated and dichlorinated parabens. researchgate.netleesu.fr If bromide is present in the water, brominated and mixed bromo-chloro byproducts can also be formed. leesu.fr

The use of 13C-labeled parabens is a definitive method to study these reactions. nih.govresearchgate.net By spiking water samples with this compound and then subjecting them to chlorination, researchers can use mass spectrometry to identify the resulting halogenated byproducts that contain the 13C6-label. This confirms that the paraben is the precursor of these potentially more persistent or toxic disinfection byproducts. nih.govresearchgate.netleesu.fr This technique is essential for investigating the mechanisms of formation and for identifying previously unknown transformation products in complex water matrices. nih.gov

Table 4: Tracing Halogenated Disinfection Byproducts with this compound

Labeled PrecursorProcessReactantTraceable Labeled Byproducts
This compoundDisinfectionChlorine (Cl₂)Mono- and Dichloro-benzyl paraben-13C6
This compoundDisinfectionChlorine (Cl₂) + Bromide (Br⁻)Bromo-, Dibromo-, and Bromochloro-benzyl paraben-13C6

Photodegradation and Other Environmental Fate Studies

Benzyl Paraben, an ester of p-hydroxybenzoic acid, is used as a preservative in cosmetics, pharmaceuticals, and food products. ejournals.eubiosynth.com Its widespread use leads to its continuous release into the environment, primarily through wastewater treatment plant (WWTP) effluents. industrialchemicals.gov.auresearchgate.net Understanding its persistence, degradation, and partitioning in aquatic and terrestrial systems is crucial for assessing its environmental impact.

The degradation of Benzyl Paraben by light is a significant environmental fate process. Studies have shown that it is moderately susceptible to photodegradation under natural sunlight. scispace.comnih.gov The efficiency of this process can be significantly enhanced through advanced oxidation processes (AOPs), which generate highly reactive species to break down the molecule.

Research has demonstrated that photocatalysis is an effective method for Benzyl Paraben removal. nih.gov For instance:

In the presence of a titanium dioxide (TiO₂) photocatalyst under UV irradiation, an 85% reduction in Benzyl Paraben concentration was observed after 120 minutes at a neutral pH. doi.orgresearchgate.net

UVC photolysis alone was able to degrade approximately 60% of Benzyl Paraben within 120 minutes. mdpi.com When tested as part of a mixture of parabens, its degradation was even faster, with 80% removal in just 20 minutes. mdpi.com

A designed S-scheme heterojunction photocatalyst, g-C₃N₄/BiVO₄, showed significantly enhanced degradation of Benzyl Paraben under both visible and natural solar light. nih.gov

The mechanism behind photosensitized degradation often involves reactive oxygen species. Studies have identified that singlet oxygen plays a significant role in the photodegradation of Benzyl Paraben, with the process being more efficient in neutral to alkaline conditions. doi.org The degradation process involves attacks by these reactive species, leading to the breakdown of the parent molecule into simpler, often less toxic, intermediates. nih.gov

Biodegradation is a key process for the removal of Benzyl Paraben from the environment. It is considered to be relatively biodegradable in aquatic environments, although the rate can vary depending on conditions like temperature and the microbial community present. scispace.comnih.gov

One study using river water found the biodegradation half-life of Benzyl Paraben to be between 10 and 19 hours. industrialchemicals.gov.au

Another calculation estimated an ultimate biodegradation half-life of 14.1 days. ejournals.eu

In soil, parabens can degrade rapidly, with one study noting that over 90% of some parabens disappeared within three days, suggesting a significant role for microbial degradation. researchgate.net

Wastewater treatment plants are a major conduit for parabens entering the environment. While WWTPs are generally effective at removing parabens, with removal efficiencies often exceeding 90%, residual amounts can still be detected in the final effluent. researchgate.netleesu.fr For example, Benzyl Paraben has been detected in treated effluent in Spain and Canada at concentrations ranging from 0.01 to 0.26 µg/dm³. ejournals.eu The primary mechanism for biological degradation is the hydrolysis of the ester bond, which breaks Benzyl Paraben down into p-hydroxybenzoic acid (4-HBA) and benzyl alcohol. acs.orgresearchgate.net

Due to its chemical structure, Benzyl Paraben has a tendency to partition from water to solid phases. Batch sorption experiments have shown that it sorbs to river sediments and soil. scispace.comnih.gov This hydrophobic interaction means that sediments can act as a sink for Benzyl Paraben in aquatic systems. The determined sorption coefficients for Benzyl Paraben were found to be slightly higher than those for butylparabens, and the extent of sorption correlates with the organic carbon content of the sediment or soil. scispace.comnih.gov

Study TypeConditionsDegradation/Half-lifeReference
PhotodegradationSunlight photolysis in batch experimentsModerately photodegradable; half-life >10 hours scispace.com
PhotocatalysisTiO₂ catalyst with UV light (pH 7)85% degradation in 120 minutes doi.org
Photocatalysisg-C₃N₄/BiVO₄ catalyst with visible/solar lightSignificantly enhanced degradation nih.gov
PhotolysisUVC irradiation (in paraben mixture)~80% degradation in 20 minutes mdpi.com
BiodegradationRiver waterHalf-life of 10-19 hours industrialchemicals.gov.au
BiodegradationCalculated ultimate biodegradationHalf-life of 14.1 days ejournals.eu
BiocatalysisEngineered yeast (SDFsC) in wastewater effluentEffective degradation of 800 µg/L within 48 hours acs.org

Advanced Research Considerations and Future Directions

Development of Novel Analytical Platforms for Benzyl (B1604629) Paraben-13C6-Based Quantitation

The quantification of benzyl paraben and its related compounds is critical in various fields, including environmental monitoring, food safety, and human exposure assessment. Current time information in Bangalore, IN.kau.edu.sa Benzyl Paraben-13C6 plays a pivotal role as an internal standard in isotope dilution mass spectrometry (IDMS), a technique renowned for its accuracy in correcting for matrix effects and variations during sample preparation and analysis. researchgate.netmdpi.com

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the workhorse techniques for paraben analysis. kau.edu.saresearchgate.net For instance, a rapid and sensitive GC-MS/MS method has been developed for the determination of methyl-, ethyl-, propyl-, and butylparaben (B1668127) in personal care products, utilizing their corresponding isotopically labeled analogs as internal standards. researchgate.net Similarly, LC-MS/MS methods have been validated for the quantification of five common parabens, including benzyl paraben, in sports supplements, using a cocktail of 13C-labeled parabens to ensure accuracy. scielo.brscielo.br In these methods, this compound would serve as an ideal internal standard for the native benzyl paraben, co-eluting and exhibiting identical ionization behavior, thus providing the most reliable quantification. scielo.br

Future developments in analytical platforms are likely to focus on enhancing sensitivity, throughput, and the ability to analyze ever more complex matrices. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems, offers significant advantages in this regard. nih.gov These platforms provide superior mass accuracy and resolution, enabling the confident identification and quantification of target analytes even in the presence of complex background interferences. The integration of this compound with HRMS can lead to more robust and reliable methods for detecting trace levels of benzyl paraben in challenging samples like human placenta and surface water. researchgate.net

Furthermore, the development of miniaturized and automated sample preparation techniques, such as online solid-phase extraction (SPE) coupled directly to LC-MS/MS, can significantly improve sample throughput and reduce manual labor, making large-scale biomonitoring and environmental studies more feasible. kau.edu.sa

Table 1: Current and Emerging Analytical Platforms for this compound-Based Quantitation

Analytical PlatformKey Features & AdvantagesApplication Areas
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) High chromatographic resolution, suitable for volatile and semi-volatile compounds.Personal care products, environmental samples. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Versatile for a wide range of polarities, high sensitivity and selectivity.Pharmaceuticals, food, biological matrices (urine, hair). kau.edu.sascielo.br
High-Resolution Mass Spectrometry (HRMS) (e.g., QTOF, Orbitrap) High mass accuracy and resolution, enables untargeted screening and confident identification.Complex matrices, trace-level analysis, exposome studies. nih.gov
Online Solid-Phase Extraction (SPE)-LC-MS/MS Automated sample preparation, increased throughput, reduced sample handling.Water analysis, large-scale biomonitoring. kau.edu.sa

Integration of this compound Data into Comprehensive Omics Approaches (e.g., Foodomics)

"Omics" disciplines, such as metabolomics and foodomics, aim to provide a comprehensive understanding of the molecules present in a biological system or food product. nih.govnih.gov Foodomics, for example, investigates food and nutrition in relation to consumer health and safety by studying the complex interplay of food components, contaminants, and their effects on biological systems. nih.gov

The integration of quantitative data obtained using isotopically labeled standards like this compound into omics workflows is a critical future direction. While untargeted omics approaches are powerful for discovery, they often suffer from challenges in accurate quantification and confident metabolite identification. nih.govnih.gov The use of stable isotope-labeled internal standards can help to anchor the quantitative data within a large and complex dataset, providing a more accurate picture of the concentration of specific compounds of interest, such as benzyl paraben in food or biological samples. researchgate.net

For instance, in a foodomics study investigating the presence of endocrine-disrupting chemicals in the food supply, this compound can be used to accurately quantify the levels of benzyl paraben in a wide variety of foodstuffs. scielo.brnih.gov This quantitative data can then be correlated with other omics data (e.g., metabolomic or proteomic profiles) to understand the potential biological impact of exposure.

However, the integration of data from targeted, isotope-dilution methods with large-scale untargeted omics data presents several challenges. These include differences in data processing workflows, the need for sophisticated bioinformatics tools to merge and analyze disparate datasets, and the difficulty in mapping quantitative data points to specific metabolic pathways or biological responses. nih.govuniversiteitleiden.nl Future research will need to focus on developing standardized data formats and advanced computational tools to facilitate this integration, unlocking the full potential of combining precise quantitative measurements with comprehensive omics profiling.

Theoretical Modeling of Isotopic Effects in Paraben Systems

Kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms by providing insights into the changes in bonding at the transition state. nih.govpnas.org The substitution of a lighter isotope (e.g., ¹²C) with a heavier one (e.g., ¹³C) can lead to a small but measurable change in the reaction rate, which can be used to probe the rate-determining step of a reaction.

While experimental determination of KIEs is valuable, theoretical modeling provides a complementary approach to understanding the underlying principles of these effects. nih.govresearchgate.net Computational chemistry methods, such as density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to model the transition state of a reaction and predict the expected KIEs. nih.govresearchgate.net

For paraben systems, theoretical modeling of ¹³C KIEs could be used to investigate the mechanisms of their environmental degradation, metabolism in biological systems, and formation of disinfection byproducts. For example, by modeling the enzymatic hydrolysis of benzyl paraben, researchers could predict the ¹³C KIE at the carbonyl carbon of the ester group. Comparing this predicted KIE with experimentally determined values could provide strong evidence for the rate-limiting step of the metabolic pathway.

Furthermore, computational models can explore the influence of the molecular environment (e.g., solvent, enzyme active site) on the magnitude of the isotope effect. nih.gov This can lead to a more nuanced understanding of how these factors modulate the reactivity of parabens. Although specific theoretical studies on this compound are not yet prevalent, the methodologies for modeling KIEs in other enzymatic and chemical reactions are well-established and could be readily applied to paraben systems. nih.govpnas.orgresearchgate.net

Table 2: Potential Applications of Theoretical Modeling of Isotopic Effects in Paraben Systems

Research AreaPotential Insights from Theoretical Modeling
Environmental Degradation Elucidation of the rate-determining steps in microbial or photochemical degradation pathways.
Metabolism Understanding the mechanism of enzymatic hydrolysis and other metabolic transformations in the body.
Formation of Byproducts Investigating the mechanisms of formation of halogenated and other disinfection byproducts during water treatment.
Enzyme Inhibition Probing the binding and catalytic mechanisms of enzymes that interact with parabens.

Expanding the Scope of Isotopic Labeling for Related Compounds

The successful application of this compound as an internal standard highlights the importance of having access to a wide range of isotopically labeled analogs for various classes of environmental and food contaminants. Current time information in Bangalore, IN.nih.gov The principles and synthetic methodologies used to produce this compound can be extended to a broader scope of related compounds, including other parabens, their metabolites, and other endocrine-disrupting chemicals (EDCs). nih.govmdpi.com

There is a growing need for stable isotope-labeled standards for emerging contaminants of concern. Current time information in Bangalore, IN. These include not only other parabens with different alkyl chain lengths (e.g., pentyl-, hexyl-, and heptylparaben) but also their degradation and metabolic products, such as p-hydroxybenzoic acid. kau.edu.sa The synthesis of ¹³C-labeled versions of these compounds is crucial for developing accurate analytical methods to assess human and environmental exposure.

The synthesis of isotopically labeled compounds can be a complex and challenging endeavor. mdpi.comtandfonline.com However, advancements in synthetic organic chemistry are making it increasingly feasible to produce a wider variety of labeled molecules. For example, methods for the site-specific incorporation of ¹³C into aromatic rings and other molecular scaffolds are continuously being developed. nih.gov

The availability of a comprehensive library of isotopically labeled standards for parabens and other EDCs will be instrumental in:

Comprehensive Exposure Assessment: Allowing for the simultaneous and accurate quantification of a wide range of EDCs in a single analytical run.

Metabolism and Toxicokinetic Studies: Enabling the tracing of the metabolic fate of these compounds in living organisms.

Environmental Fate and Transport Studies: Facilitating the tracking of these contaminants in various environmental compartments.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Benzyl Paraben-13C6 in complex matrices, and how do they address matrix interference?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for isotopic analogs. To mitigate matrix interference, employ isotope dilution mass spectrometry (IDMS) with this compound as an internal standard, which corrects for signal suppression/enhancement during ionization . For environmental samples (e.g., wastewater), solid-phase extraction (SPE) coupled with LC-MS/MS ensures recovery rates >85% by matching solvent polarity to the compound’s log P (~2.8) .

Q. How is this compound synthesized, and what purity thresholds are critical for its use as an internal standard?

  • Methodological Answer : this compound is synthesized via esterification of 13C6-labeled 4-hydroxybenzoic acid with benzyl alcohol under acid catalysis (e.g., H2SO4). Purity ≥98% is essential to avoid isotopic cross-talk in mass spectrometry. Confirm purity via nuclear magnetic resonance (NMR) for structural integrity and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (≥99% 13C6) .

Q. What are the key stability considerations for storing this compound solutions, and how can degradation be monitored?

  • Methodological Answer : Store solutions in amber vials at −20°C to prevent photodegradation and hydrolysis. Monitor stability using LC-UV/Vis at 254 nm; a >5% decrease in peak area over 6 months indicates degradation. For long-term storage, lyophilized powders in inert atmospheres (e.g., argon) extend shelf life to >2 years .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives while minimizing isotopic scrambling?

  • Methodological Answer : Use low-temperature esterification (≤60°C) and anhydrous conditions to suppress 13C label migration. Kinetic modeling (e.g., Michaelis-Menten for enzymatic synthesis) helps identify optimal molar ratios (e.g., 1:1.2 for 4-hydroxybenzoic acid-13C6:benzyl alcohol) and reaction times. Monitor isotopic integrity via HRMS fragmentation patterns .

Q. What strategies resolve contradictions in environmental fate data for this compound, such as conflicting biodegradation rates across studies?

  • Methodological Answer : Discrepancies often arise from variable microbial communities in test systems. Standardize assays using OECD 301F (ready biodegradability) with defined inocula. Employ meta-analysis to correlate degradation rates with environmental parameters (e.g., pH, temperature) and validate via stable isotope probing (SIP) to track 13C incorporation into microbial biomass .

Q. How do researchers design experiments to distinguish between abiotic and biotic degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Use dual-isotope approaches (13C and 15N labeling) in controlled microcosms. Compare sterilized (autoclaved) vs. live systems to isolate biotic contributions. For abiotic pathways (e.g., photolysis), quantify degradation products via LC-QTOF-MS and match fragmentation libraries. Kinetic isotope effects (KIEs) differentiate enzymatic vs. hydrolysis mechanisms .

Q. What computational tools are effective for modeling the chromatographic behavior of this compound and its metabolites?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict retention times by modeling interactions with stationary phases (e.g., C18). Pair with quantitative structure-retention relationship (QSRR) models using descriptors like octanol-water partition coefficients (log Kow) and polar surface area (PSA). Validate against empirical LC-MS/MS data .

Data Presentation and Validation

Q. How should researchers validate the accuracy of this compound quantification in multi-analyte panels with structural analogs?

  • Methodological Answer : Perform cross-validation using orthogonal methods (e.g., LC-MS/MS vs. GC-MS). Assess specificity via spike-and-recovery experiments in representative matrices (e.g., plasma, sediment). For inter-laboratory consistency, participate in proficiency testing programs (e.g., ISO/IEC 17043) and report uncertainties as ± expanded measurement uncertainty (k=2) .

Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for batch effects via mixed-effects models. For omics data (e.g., transcriptomics), apply Benjamini-Hochberg correction to control false discovery rates (FDR <0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.